4-Hydroxymethylsalicylic acid

Übersicht

Beschreibung

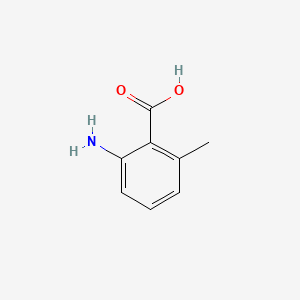

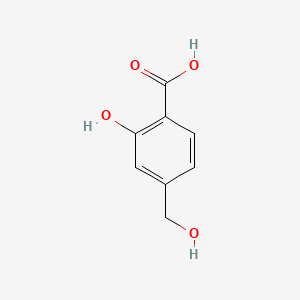

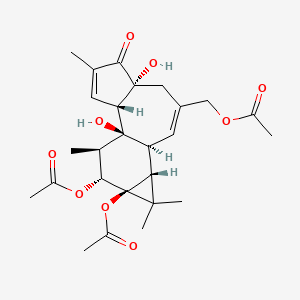

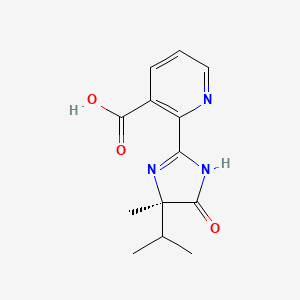

4-hydroxymethylsalicylic acid is a monohydroxybenzoic acid consisting of salicylic acid having a hydroxymethyl group at the 4-position. It derives from a salicylic acid.

Wissenschaftliche Forschungsanwendungen

Biotechnological Production

4-Hydroxymethylsalicylic acid (4-HMSA) has been explored for its potential in biotechnological applications. Li et al. (2016) engineered E. coli to produce 4-HMSA from glucose and xylose, showcasing its viability as a bio-manufactured chemical from renewable resources, specifically for use in pharmaceuticals and food additives (Li et al., 2016).

Chemical Synthesis and Applications

4-HMSA serves as a key intermediate in the synthesis of a variety of value-added bioproducts, as discussed by Wang et al. (2018). These products have applications in industries such as food, cosmetics, and pharmacy. The synthesis techniques for 4-HMSA-based products have evolved to include synthetic biology and metabolic engineering approaches (Wang et al., 2018).

Material Science and Polymer Research

Nan et al. (2017) investigated the use of 4-hydroxymandelic acid in polymerization studies, leading to the discovery of a new type of organic polymer. This polymer contains structures suitable for a range of applications due to its diverse reactivity and ease of preparation (Nan et al., 2017).

Medical Device Enhancement

Abraham et al. (2002) developed a method for covalently immobilizing 4-aminosalicylic acid onto segmented polyurethane surfaces. This modification aimed to improve the haemocompatibility properties of medical devices, showcasing the potential of 4-HMSA derivatives in biomedical applications (Abraham et al., 2002).

Eigenschaften

CAS-Nummer |

106420-93-3 |

|---|---|

Produktname |

4-Hydroxymethylsalicylic acid |

Molekularformel |

C8H8O4 |

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

2-hydroxy-4-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H8O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2,(H,11,12) |

InChI-Schlüssel |

DSQWHAJLUOQMFI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CO)O)C(=O)O |

Kanonische SMILES |

C1=CC(=C(C=C1CO)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)

![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)